molecular formula C17H14O4 B3021153 5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 300674-08-2

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B3021153
CAS No.: 300674-08-2
M. Wt: 282.29 g/mol
InChI Key: KVFWYSGPOFMEIA-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid is an organic compound with the molecular formula C17H14O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . Additionally, this compound has been found to inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, it can induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization . Additionally, this compound has been found to influence the levels of certain cofactors, such as NADH and FADH2, which are essential for various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or other substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-12-8-9-14-13(10-12)15(17(18)19)16(21-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFWYSGPOFMEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357586
Record name 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300674-08-2
Record name 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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